molecular formula C16H20N2O2 B2992441 1-(2-Cyclopentylacetyl)indoline-2-carboxamide CAS No. 1103513-77-4

1-(2-Cyclopentylacetyl)indoline-2-carboxamide

Cat. No.: B2992441
CAS No.: 1103513-77-4
M. Wt: 272.348
InChI Key: LQUCNJQQUYKQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopentylacetyl)indoline-2-carboxamide is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopentylacetyl)indoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopentylacetyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentylacetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in disease processes, such as Mycobacterium tuberculosis membrane protein large 3 transporter (MmpL3) . This inhibition can lead to the disruption of essential cellular functions, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Cyclopentylacetyl)indoline-2-carboxamide is unique due to the presence of the cyclopentylacetyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

1-(2-cyclopentylacetyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-16(20)14-10-12-7-3-4-8-13(12)18(14)15(19)9-11-5-1-2-6-11/h3-4,7-8,11,14H,1-2,5-6,9-10H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUCNJQQUYKQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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